molecular formula C11H11N5O4 B1356565 N-phenyl-1,3,5-triazine-2,4-diamine oxalate CAS No. 1177321-91-3

N-phenyl-1,3,5-triazine-2,4-diamine oxalate

Cat. No.: B1356565
CAS No.: 1177321-91-3
M. Wt: 277.24 g/mol
InChI Key: UAZQBSGKVGJWEK-UHFFFAOYSA-N
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Description

N-phenyl-1,3,5-triazine-2,4-diamine oxalate is a chemical compound that belongs to the class of triazine derivatives. It is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenyl-1,3,5-triazine-2,4-diamine oxalate can be synthesized through the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with oxalic acid. A typical procedure involves dissolving 2,4-diamino-6-phenyl-1,3,5-triazine and oxalic acid in a suitable solvent such as dimethylformamide (DMF) and allowing the reaction to proceed under controlled conditions . Another method involves the reaction of dicyandiamide with nitriles under microwave irradiation, which is considered a green synthesis approach due to reduced solvent usage and shorter reaction times .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-1,3,5-triazine-2,4-diamine oxalate undergoes various chemical reactions, including substitution, oxidation, and reduction. The triazine ring is particularly reactive towards nucleophilic substitution reactions due to the presence of electron-withdrawing nitrogen atoms.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, sodium carbonate, and various aromatic aldehydes . Reaction conditions often involve controlled temperatures and the use of solvents such as DMF or methanol.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation reactions may produce oxidized triazine compounds .

Properties

IUPAC Name

oxalic acid;2-N-phenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5.C2H2O4/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-6H,(H3,10,11,12,13,14);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZQBSGKVGJWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC(=N2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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